molecular formula C13H20Cl2N2O.HCl B602225 Clenhexerol Hydrochloride CAS No. 1435935-00-4

Clenhexerol Hydrochloride

Cat. No.: B602225
CAS No.: 1435935-00-4
M. Wt: 327.681
Attention: For research use only. Not for human or veterinary use.
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Description

Clenhexerol Hydrochloride is a chemical compound known for its role as an impurity in Clenbuterol, a beta-adrenergic agent used in human and veterinary medicine. Clenbuterol is marketed under various names such as Dilaterol, Spiropent, and Ventipulmin. This compound has a molecular formula of C14H22Cl2N2O.HCl and a molecular weight of 341.708 g/mol .

Preparation Methods

The synthesis of Clenhexerol Hydrochloride involves chemical reactions that require specific reagents and conditions. The preparation typically involves the use of chemical reagents and equipment under controlled experimental conditions. The exact synthetic routes and industrial production methods are not widely documented, but it is generally synthesized by chemical reaction .

Chemical Reactions Analysis

Clenhexerol Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Clenhexerol Hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as an analytical standard and reference material for various chemical analyses.

    Biology: It is used in studies related to beta-adrenergic agents and their effects on biological systems.

    Medicine: It is studied for its potential therapeutic effects and as an impurity in pharmaceutical formulations.

    Industry: It is used in the production of veterinary and pharmaceutical products .

Mechanism of Action

Clenhexerol Hydrochloride exerts its effects by acting as a beta-adrenergic agonist. It stimulates beta-2 adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the bronchioles, making it useful as a bronchodilator. The molecular targets and pathways involved include the beta-2 adrenergic receptors and the downstream signaling pathways associated with cAMP .

Comparison with Similar Compounds

Clenhexerol Hydrochloride can be compared with other beta-adrenergic agonists such as Clenbuterol, Salbutamol, and Terbutaline. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications:

    Clenbuterol: Used as a bronchodilator and tocolytic agent.

    Salbutamol: Commonly used for the treatment of asthma and chronic obstructive pulmonary disease (COPD).

    Terbutaline: Used for the treatment of asthma and as a tocolytic agent to delay premature labor.

This compound is unique due to its specific chemical structure and its role as an impurity in Clenbuterol .

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2O.ClH/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9;/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVWUZFPJCXIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746882
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37158-48-8
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37158-48-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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